1,5-dimethyl-1H-pyrrole-2-carboxylic acid
CAS No.: 73476-30-9
Cat. No.: VC2029085
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73476-30-9 |
|---|---|
| Molecular Formula | C7H9NO2 |
| Molecular Weight | 139.15 g/mol |
| IUPAC Name | 1,5-dimethylpyrrole-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H9NO2/c1-5-3-4-6(7(9)10)8(5)2/h3-4H,1-2H3,(H,9,10) |
| Standard InChI Key | NDJXNNQYGYBVNQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(N1C)C(=O)O |
| Canonical SMILES | CC1=CC=C(N1C)C(=O)O |
Introduction
Chemical Identity and Structure
1,5-dimethyl-1H-pyrrole-2-carboxylic acid belongs to the family of substituted pyrrole carboxylic acids. The compound has a five-membered pyrrole ring core with specific substitution patterns that define its reactivity and physical properties.
Basic Information
| Parameter | Value |
|---|---|
| IUPAC Name | 1,5-dimethyl-1H-pyrrole-2-carboxylic acid |
| CAS Registry Number | 73476-30-9 |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| MDL Number | MFCD01859979 |
| European Community (EC) Number | 851-766-5 |
| DSSTox Substance ID | DTXSID00427950 |
| Creation Date | 2006-07-29 |
| Last Modified | 2025-03-01 |
Structural Representation
The compound consists of a pyrrole ring with methyl groups at positions 1 (nitrogen) and 5, and a carboxylic acid group at position 2. This arrangement contributes to its specific chemical and physical properties .
Structural Identifiers
| Identifier Type | Value |
|---|---|
| SMILES | CC1=CC=C(N1C)C(=O)O |
| InChI | InChI=1S/C7H9NO2/c1-5-3-4-6(7(9)10)8(5)2/h3-4H,1-2H3,(H,9,10) |
| InChI Key | NDJXNNQYGYBVNQ-UHFFFAOYSA-N |
The structural identifiers provide standardized representations of the compound's molecular structure, facilitating database searches and computational analyses .
Physical Properties
The physical properties of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid determine its behavior in various environments and its suitability for different applications.
Thermodynamic Properties
| Property | Value |
|---|---|
| Melting Point | 167-171°C |
| Boiling Point | 290.28°C at 760 mmHg (Predicted) |
| Density | 1.16 g/cm³ (Predicted) |
| Refractive Index | n20D 1.54 (Predicted) |
These thermodynamic properties are essential for understanding the compound's phase behavior and for developing purification protocols .
Solubility and Partitioning
| Property | Value |
|---|---|
| LogP | 1.03170 |
The LogP value of 1.03170 indicates moderate lipophilicity, suggesting the compound has a balanced distribution between aqueous and organic phases. This property is crucial for predicting its behavior in biological systems and its potential for membrane permeation .
Chemical Properties
The chemical properties of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid are largely determined by the presence of the pyrrole ring and the carboxylic acid functional group.
Reactivity
The compound possesses both acidic and aromatic characteristics. The carboxylic acid group can participate in typical acid-base reactions, while the pyrrole ring can undergo electrophilic aromatic substitution reactions. The methyl substituents may influence these reactions through electronic and steric effects.
Stability
1,5-dimethyl-1H-pyrrole-2-carboxylic acid should be stored at 2-8°C for optimal stability . For long-term storage, it should be kept in a cool, dry place to prevent degradation .
Applications and Research Relevance
1,5-dimethyl-1H-pyrrole-2-carboxylic acid has various applications in chemical research and development.
Building Block in Organic Synthesis
This compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activities. The carboxylic acid functionality provides a reactive handle for further transformations, including:
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Esterification to form corresponding esters
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Amidation to form amides
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Reduction to form alcohols
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Decarboxylation to form substituted pyrroles
Particularly noteworthy is its relationship to ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate (CAS: 37670-50-1), which is the ethyl ester derivative of this compound .
Medicinal Chemistry
Pyrrole derivatives, including substituted pyrrole carboxylic acids, have attracted significant attention in medicinal chemistry due to their diverse biological activities. Research related to pyrrole-2-carboxamides, which can be derived from pyrrole-2-carboxylic acids, has shown promising results in antimicrobial research .
| Hazard Statement | Description | Warning Category |
|---|---|---|
| H315 (100%) | Causes skin irritation | Warning Skin corrosion/irritation |
| H319 (100%) | Causes serious eye irritation | Warning Serious eye damage/eye irritation |
| H335 (100%) | May cause respiratory irritation | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation |
Precautionary Statements
The compound requires several precautionary measures (P-codes) including P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501 .
Hazard Classes and Categories
The following hazard classes and categories apply to this compound :
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Skin Irrit. 2 (100%)
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Eye Irrit. 2A (100%)
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STOT SE 3 (100%)
Transport Information
For transportation purposes, 1,5-dimethyl-1H-pyrrole-2-carboxylic acid is classified as non-hazardous material .
Structural Insights and Hydrogen Bonding
Research on related pyrrole carboxylic acids provides insights into potential structural characteristics of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid.
Studies on pyrrole-2-carboxylic acid using infrared and Raman spectroscopy have confirmed the formation of cyclic acid dimer species in the solid state . This dimerization occurs through hydrogen bonding between the carboxylic acid groups of two molecules. Similar behavior might be expected for 1,5-dimethyl-1H-pyrrole-2-carboxylic acid, although the presence of the methyl substituents could influence the hydrogen bonding patterns.
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d) level have been employed to examine the molecular structure, vibrational frequencies, and binding energies of cyclic dimers of pyrrole-2-carboxylic acid . Such computational approaches could be valuable for predicting the structural behavior of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid.
Comparison with Related Compounds
Comparison with Pyrrole-2-Carboxylic Acid
Pyrrole-2-carboxylic acid (CAS: 634-97-9) is the unsubstituted parent compound of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid. Comparison of their properties reveals the effects of methyl substitution:
| Property | Pyrrole-2-Carboxylic Acid | 1,5-Dimethyl-1H-Pyrrole-2-Carboxylic Acid |
|---|---|---|
| Molecular Formula | C₅H₅NO₂ | C₇H₉NO₂ |
| Molecular Weight | 111.0987 g/mol | 139.15 g/mol |
| Enthalpy of Sublimation | 98.6 ± 0.9 kJ/mol (at 342 K) | Not reported |
The addition of the two methyl groups increases the molecular weight and likely affects the compound's lipophilicity and solubility properties .
Comparison with 4,5-Dimethyl-1H-Pyrrole-2-Carboxylic Acid
4,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS: 4868-31-9) is an isomer with the methyl groups at positions 4 and 5 instead of 1 and 5. This positional isomerism results in different physical and chemical properties:
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The absence of N-methylation in the 4,5-dimethyl isomer likely results in different hydrogen bonding capabilities
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The 4,5-dimethyl isomer likely has different reactivity patterns due to the free N-H group
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The electronic distribution in the pyrrole ring differs, affecting the acidity of the carboxylic acid group
Comparison with Ethyl 1,5-Dimethyl-1H-Pyrrole-2-Carboxylate
Ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate (CAS: 37670-50-1) is the ethyl ester derivative of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid:
| Property | 1,5-Dimethyl-1H-Pyrrole-2-Carboxylic Acid | Ethyl 1,5-Dimethyl-1H-Pyrrole-2-Carboxylate |
|---|---|---|
| Molecular Formula | C₇H₉NO₂ | C₉H₁₃NO₂ |
| Molecular Weight | 139.15 g/mol | 167.20 g/mol |
The esterification of the carboxylic acid group modifies the compound's polarity, solubility, and reactivity. The ester is less acidic and more lipophilic than the carboxylic acid .
Current Research and Future Perspectives
Although specific research on 1,5-dimethyl-1H-pyrrole-2-carboxylic acid is limited in the provided search results, research on related pyrrole derivatives suggests several promising directions:
Medicinal Chemistry Applications
Pyrrole-2-carboxamides, which can be derived from pyrrole-2-carboxylic acids, have shown potential as antimicrobial agents. A structure-guided approach to designing pyrrole-2-carboxamides based on the crystal structure of MmpL3 and a pharmacophore model has yielded compounds with potent anti-tuberculosis activity .
Sustainable Synthesis
Recent research has focused on developing sustainable synthesis routes for pyrrole-2-carboxylic acid using renewable resources. A protocol has been developed to identify transformation pathways that allow for the use of feedstocks from different origins, such as cellulose and chitin. This approach could potentially be adapted for the synthesis of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid .
Computational Studies
Computational approaches, such as density functional theory (DFT) calculations, have been employed to study the molecular structure, vibrational frequencies, and binding energies of pyrrole carboxylic acids and their dimers. These methods could provide valuable insights into the structural and electronic properties of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid .
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